molecular formula C21H25N5O2 B2945540 1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione CAS No. 919041-49-9

1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione

Cat. No. B2945540
CAS RN: 919041-49-9
M. Wt: 379.464
InChI Key: VHFOUJGVQCNOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A foundational aspect of research on this compound involves its synthesis and the exploration of its chemical properties. Mesoionic compounds, including purinone analogs, have been synthesized to study their tautomeric forms and hydrolytic ring-opening reactions, contributing to the understanding of their structural and chemical behaviors (Coburn & Taylor, 1982). Another area of interest is the synthesis of purine derivatives that exhibit a range of receptor activities, suggesting their potential for therapeutic applications. For instance, arylpiperazinylalkyl purine diones have been evaluated for their affinity towards serotoninergic and dopaminergic receptors, identifying some as potent ligands with potential anxiolytic and antidepressant activities (Zagórska et al., 2015).

Receptor Affinity and Pharmacological Evaluation

The exploration of receptor affinity and the pharmacological potential of purine derivatives is a significant area of application. Studies have shown that certain derivatives can act as potent serotonin receptor ligands and exhibit anxiolytic-like activity in preclinical models (Zagórska et al., 2009). Moreover, the synthesis of octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines has been evaluated for their receptor and enzyme activity, highlighting the importance of structural features for receptor affinity and selectivity (Zagórska et al., 2016).

Molecular Studies and Structure-Activity Relationships

Molecular studies and structure-activity relationship analyses provide insights into how variations in chemical structures influence biological activity. The synthesis and evaluation of purine and thiapurine derivatives have been conducted to understand their anti-oxidant and DNA cleavage activities, demonstrating how functional groups and molecular frameworks affect their pharmacological profiles (Mangasuli, Hosamani, & Managutti, 2019). Additionally, the development of new pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives as human A3 adenosine receptor antagonists highlights the potential for targeting specific receptors with high affinity and selectivity (Baraldi et al., 2005).

properties

IUPAC Name

6-butan-2-yl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-6-14(3)26-15(4)11-24-17-18(22-20(24)26)23(5)21(28)25(19(17)27)12-16-9-7-13(2)8-10-16/h7-11,14H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFOUJGVQCNOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.